
n-Butyl Olmesartan Medoxomil-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl Olmesartan Medoxomil-d6 is a deuterated derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker used primarily for the treatment of hypertension. The deuterium labeling in this compound makes it a valuable compound for pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl Olmesartan Medoxomil-d6 involves multiple steps, starting from the preparation of the intermediate compounds. One of the key steps includes the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst . This intermediate is then further processed through a series of reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The purification steps often include crystallization and treatment with solvents like isopropyl alcohol and methyl ethyl ketone to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl Olmesartan Medoxomil-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to drive the reactions to completion. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated alcohols.
Applications De Recherche Scientifique
n-Butyl Olmesartan Medoxomil-d6 has a wide range of applications in scientific research:
Mécanisme D'action
n-Butyl Olmesartan Medoxomil-d6 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing the binding of angiotensin II. This inhibition leads to vasodilation, reduced secretion of vasopressin and aldosterone, and decreased blood pressure . The compound’s deuterium labeling does not alter its mechanism of action but allows for more precise tracking in pharmacokinetic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan Medoxomil: The non-deuterated version of n-Butyl Olmesartan Medoxomil-d6, used for the same therapeutic purposes.
Telmisartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Losartan: An angiotensin II receptor blocker with a shorter half-life compared to Olmesartan Medoxomil.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides a distinct advantage in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, making the compound more stable and allowing for precise tracking without altering its pharmacological effects .
Propriétés
Formule moléculaire |
C30H32N6O6 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3 |
Clé InChI |
UREFBEDUPPNTPO-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
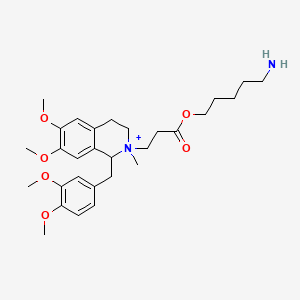
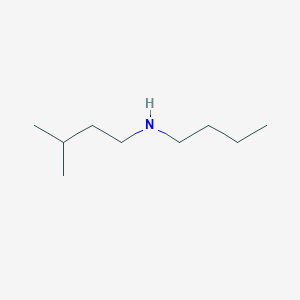
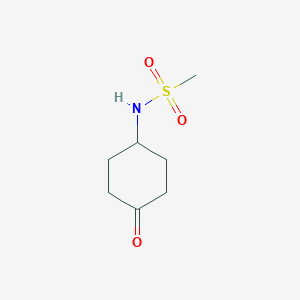
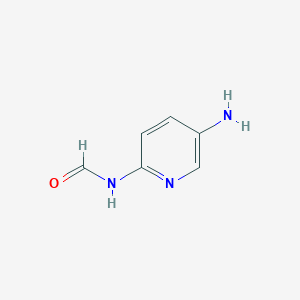


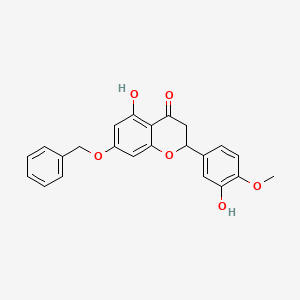
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
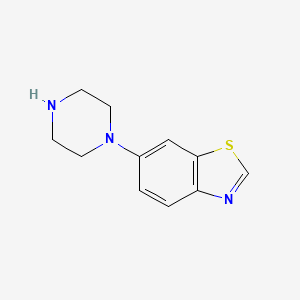
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
